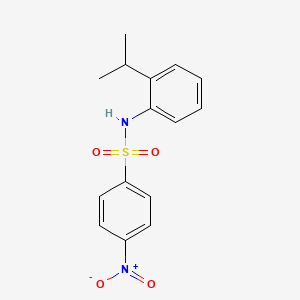

N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-(2-propan-2-ylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-11(2)14-5-3-4-6-15(14)16-22(20,21)13-9-7-12(8-10-13)17(18)19/h3-11,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQSCMHNTDDHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for N 2 Isopropylphenyl 4 Nitrobenzenesulfonamide and Its Analogues

Established Synthetic Routes to N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide

The primary and most direct method for the synthesis of this compound involves the condensation of 2-isopropylaniline (B1208494) with 4-nitrobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl center and is widely employed for the preparation of N-arylsulfonamides.

Precursor Synthesis and Purification Methods

2-Isopropylaniline: This precursor is a commercially available colorless to pale yellow liquid. guidechem.comchemicalbook.comtcichemicals.comchemscene.com For research applications requiring high purity, it can be synthesized via the reduction of 2-isopropylnitrobenzene. A common laboratory-scale method involves the use of iron powder in an acidic medium, such as aqueous ethanol (B145695) with hydrochloric acid. prepchem.com Following the reduction, the resulting 2-isopropylaniline is typically isolated by steam distillation and can be further purified by vacuum distillation to yield a product with a boiling point of 112-113 °C at 18 mmHg. chemicalbook.comprepchem.com An alternative purification method involves the formation of a sulfonic acid salt of 2,6-diisopropylaniline, which can be recrystallized from an organic solvent and then neutralized with an alkali to recover the purified aniline (B41778). google.com

4-Nitrobenzenesulfonyl chloride: This key reagent is a yellow crystalline solid and is also commercially available. chemicalbook.comnih.gov It is soluble in various organic solvents such as toluene, tetrahydrofuran (B95107), methylene (B1212753) chloride, and ethyl acetate, but is sensitive to moisture. fishersci.com Synthesis of 4-nitrobenzenesulfonyl chloride can be achieved through the chlorosulfonation of nitrobenzene. An established method involves the reaction of 4,4'-dinitrodiphenyldisulfide with chlorine in a mixture of hydrochloric and nitric acids. chemicalbook.com Another synthetic route involves the reaction of sodium 4-nitrobenzenesulfonate with a chlorinating agent like phosphorus pentachloride or thionyl chloride. Purification of the crude product can be achieved by recrystallization from a suitable solvent like glacial acetic acid or by precipitation from a solution by adding a non-solvent like a light petroleum distillate. google.comorgsyn.org

Reaction Conditions and Optimization Protocols

The reaction of 2-isopropylaniline with 4-nitrobenzenesulfonyl chloride is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. cbijournal.com Common bases used for this purpose include pyridine, triethylamine, or an aqueous solution of sodium carbonate. The choice of solvent can vary, with dichloromethane (B109758) (DCM), diethyl ether, and tetrahydrofuran (THF) being frequently employed. cbijournal.com

Optimization of the reaction conditions often involves adjusting the temperature, reaction time, and stoichiometry of the reactants and base. For instance, carrying out the reaction at a lower temperature (e.g., 0 °C) can help to control the exothermicity of the reaction and minimize the formation of side products. cbijournal.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is typically isolated by quenching the reaction with water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude this compound, which can be further purified by recrystallization.

Recent advancements in synthetic methodologies offer alternative one-pot approaches for sulfonamide synthesis. For example, a copper-catalyzed method allows for the direct synthesis of sulfonamides from aromatic carboxylic acids and amines via an in-situ generated sulfonyl chloride intermediate. acs.orgnih.gov While not yet specifically reported for this compound, these methods present promising avenues for future optimization and streamlined synthesis.

Yield Optimization and Scalability Considerations for Research Applications

For research-scale applications, optimizing the yield of this compound is crucial. This can be achieved by carefully controlling the reaction parameters as mentioned above. The purity of the starting materials, particularly the 2-isopropylaniline and 4-nitrobenzenesulfonyl chloride, is paramount to achieving high yields and minimizing purification challenges.

When scaling up the synthesis, several factors need to be considered. The reaction can be exothermic, so efficient heat dissipation is necessary to maintain a controlled temperature. The addition of the sulfonyl chloride to the aniline solution should be done portion-wise or via a dropping funnel to manage the reaction rate. The choice of solvent and base may also need to be re-evaluated for scalability, considering factors such as cost, safety, and ease of removal. For larger scale preparations, aqueous work-up procedures need to be optimized to handle larger volumes efficiently. Recrystallization remains a viable method for purification on a larger scale, and the selection of an appropriate solvent system is key to obtaining a high recovery of the purified product.

Systematic Derivatization and Scaffold Modification of the this compound Core

The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. Derivatization strategies can be broadly categorized into modifications of the nitrobenzenesulfonamide moiety and substitutions on the isopropylphenyl ring.

Modifications of the Nitrobenzenesulfonamide Moiety

The nitro group on the benzenesulfonamide (B165840) ring is a key functional handle for derivatization. Its strong electron-withdrawing nature influences the chemical properties of the entire molecule. researchgate.netyoutube.com

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a versatile intermediate for further functionalization. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon), or metal-acid systems like iron in acetic acid or tin(II) chloride. wikipedia.org The resulting 4-amino-N-(2-isopropylphenyl)benzenesulfonamide can then be subjected to a wide range of reactions, such as acylation, alkylation, or diazotization followed by substitution, to introduce diverse functionalities.

Nucleophilic Aromatic Substitution: The nitro group can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by other electron-withdrawing groups or under specific reaction conditions. nih.govmdpi.com This allows for the direct replacement of the nitro group with other substituents, such as alkoxy, aryloxy, or amino groups.

Modification of the Sulfonamide Linkage: The sulfonamide nitrogen can be alkylated to introduce further diversity. This is typically achieved by deprotonation of the sulfonamide with a suitable base, followed by reaction with an alkylating agent.

Substitutions and Modifications on the Isopropylphenyl Ring

The isopropylphenyl ring provides another avenue for structural modification. The existing isopropyl and sulfonamido groups will direct further electrophilic aromatic substitution to specific positions on the ring.

Electrophilic Aromatic Substitution: The sulfonamido group is an ortho-, para-directing group, while the isopropyl group is also an ortho-, para-director. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur at the positions ortho and para to these activating groups, with the precise regioselectivity depending on the reaction conditions and the steric hindrance imposed by the isopropyl group.

Modification of the Isopropyl Group: While more challenging, modifications to the isopropyl group itself can be envisioned. For instance, benzylic oxidation could introduce a hydroxyl group, which could then be further functionalized.

The systematic application of these derivatization strategies can lead to the generation of a library of this compound analogues with diverse physicochemical properties, which is a crucial step in the optimization of lead compounds in drug discovery.

Chemical Linker Variations and Heterocyclic Ring Incorporations

The core structure of this compound can be modified to explore new chemical space and properties by introducing diverse chemical linkers or incorporating heterocyclic rings. While specific examples for this exact molecule are not prevalent, general strategies in medicinal chemistry for analogous compounds involve replacing or extending parts of the molecule to modulate its characteristics.

For instance, in the development of other biologically active agents, rigid linkers like a trans-butenyl group have been used to connect aryl amide and piperazine (B1678402) moieties, which can optimize binding affinity and selectivity for specific targets. nih.gov Such a strategy could be hypothetically applied to analogues of this compound to create novel derivatives.

The incorporation of nitrogen-containing heterocycles is another common derivatization strategy. benthamscience.com Oxidative addition reactions of sulfonamides to allylic substrates can yield a variety of N-heterocycles, including aziridines, pyrrolidines, and piperazines. benthamscience.com The specific product often depends on the reaction conditions, such as the choice of solvent and oxidizing agent. benthamscience.com Furthermore, heterocyclic systems like furoxans, known as nitric oxide donors, can be synthesized from arylsulfonyl derivatives, highlighting a pathway to integrate such functionalities into sulfonamide-based scaffolds. nih.gov These established methods provide a framework for designing future analogues of this compound that incorporate diverse heterocyclic units.

Advanced Synthetic Techniques in this compound Research

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, yield, and environmental footprint of synthesizing this compound and its derivatives.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. In the context of sulfonamide synthesis, microwave irradiation has been successfully employed to produce 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives. nih.gov This demonstrates the applicability of microwave heating for constructing complex molecules containing a sulfonamide core.

The benefits of MAOS extend to the synthesis of various heterocyclic and nitro-containing compounds. For example, the intramolecular arene-alkene coupling reaction to form 3-nitroindoles is significantly accelerated by microwave heating. nih.gov Similarly, a rapid, one-pot, three-component reaction to create sulfonylidene-sulfonamides has been developed using microwave assistance. researchgate.net These examples underscore the potential of microwave technology to facilitate the efficient synthesis of this compound and its analogues, particularly for library synthesis in drug discovery.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds This table is illustrative of the general advantages of microwave synthesis as reported in the literature.

| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Pyrazoline-benzenesulfonamide Synthesis | 24-48 hours | 7 minutes | Significant | nih.gov |

| 3-Nitroindole Synthesis | Not specified | < 30 minutes | Good yields | nih.gov |

| Sulfonylidene-sulfonamide Synthesis | Not specified | 1 hour | Good to excellent yields | researchgate.net |

Mechanochemical Synthesis Protocols

Mechanochemistry, which involves using mechanical force to induce chemical reactions, offers a green and highly efficient alternative to traditional solvent-based synthesis. This technique is often performed in ball mills, where the grinding and milling action provides the energy for the reaction, frequently in the absence of any solvent.

A three-component palladium-catalyzed aminosulfonylation reaction has been developed for the mechanochemical synthesis of a wide range of aromatic sulfonamides. rsc.org This method combines an amine, potassium metabisulfite (B1197395) (K₂S₂O₅), and an aryl bromide or carboxylic acid under mechanical milling to produce the desired sulfonamide. rsc.org This approach is notable for its tolerance of a vast range of functional groups and its scalability to gram quantities. rsc.org The inclusion of 2-isopropylaniline as a potential reactant in related studies suggests the direct applicability of this method for the synthesis of this compound. rsc.org The advantages of mechanochemical synthesis include improved yields, faster reaction rates compared to solution-based methods, and the potential to access products not obtainable through conventional means. nih.gov

Catalytic Methods in Sulfonamide Formation

Catalytic approaches provide elegant and efficient pathways to sulfonamide bond formation, often avoiding harsh reagents and conditions. A significant advancement is the direct synthesis of N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates. organic-chemistry.orgnih.govacs.org This one-step method utilizes an iron(II) chloride (FeCl₂) catalyst and sodium bisulfite (NaHSO₃) as a reductant under mild conditions. organic-chemistry.orgnih.gov In this process, the nitroarene serves as the nitrogen source, bypassing the need to first reduce it to an aniline, which is a common step in traditional syntheses. organic-chemistry.org This reaction tolerates a broad range of functional groups and provides good to excellent yields. nih.govacs.org

Mechanistic studies suggest that the crucial N-S bond forms through the direct coupling of the nitroarene with the sodium arylsulfinate before the nitro group is reduced. organic-chemistry.orgnih.govacs.org An alternative catalytic system using palladium on carbon (Pd/C) has also been developed for a similar reductive coupling reaction, where the sodium arylsulfinate acts as both a coupling partner and the reductant. rsc.org These catalytic methods represent a more atom-economical and environmentally friendly route to N-arylsulfonamides like this compound.

Table 2: Key Features of Catalytic Sulfonamide Synthesis Methods

| Method | Catalyst | Key Reagents | Key Advantage | Reference |

|---|---|---|---|---|

| Iron-Catalyzed Coupling | FeCl₂ | Nitroarene, Sodium arylsulfinate, NaHSO₃ | Uses nitroarenes directly as nitrogen source | organic-chemistry.orgnih.govacs.org |

| Palladium-Catalyzed Coupling | Pd/C | Nitroarene, Sodium arylsulfinate | No additional reductant needed | rsc.org |

| Mechanochemical Aminosulfonylation | (PPh₃)₂PdCl₂ | Aryl bromide, Amine, K₂S₂O₅ | Solvent-free, high efficiency | rsc.org |

Characterization Techniques for Synthesized Compounds (Focus on Methodological Application)

The unambiguous confirmation of the chemical structure of newly synthesized compounds is critical. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a compound like this compound and its analogues, a suite of NMR experiments is employed to confirm its identity and purity.

Standard one-dimensional (1D) ¹H NMR spectra are used to identify the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. Chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS) or residual solvent signals (e.g., CHCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm). rsc.org ¹³C NMR spectra, often acquired with proton decoupling, reveal the number of unique carbon atoms in the molecule. rsc.org

For complete and unambiguous structural assignment, especially for novel analogues, two-dimensional (2D) NMR techniques are essential. nih.gov These experiments provide correlation data that map out the entire molecular structure.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their respective carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together different fragments of the molecule, such as connecting the aromatic rings through the sulfonamide linkage. nih.gov

By combining the information from these 1D and 2D NMR experiments, a complete and verified chemical structure of the synthesized compound can be established.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. The ionization of the molecule, typically through methods like electrospray ionization (ESI) or electron ionization (EI), would be followed by mass analysis. The resulting mass spectrum is expected to display a prominent molecular ion peak (or a pseudomolecular ion peak such as [M+H]⁺ or [M-H]⁻ in ESI) that confirms the compound's molecular weight.

Subsequent fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern of this compound can be predicted based on the fragmentation of related sulfonamides. Key fragmentation pathways would likely involve the cleavage of the sulfonamide bond (S-N bond) and bonds within the substituent groups.

Key Predicted Fragment Ions:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula of Fragment |

| 186 | 4-nitrobenzenesulfonyl cation | [O₂NC₆H₄SO₂]⁺ |

| 135 | 2-isopropylanilinium ion | [H₂NC₆H₄CH(CH₃)₂]⁺ |

| 120 | 2-isopropylphenyl cation | [C₆H₄CH(CH₃)₂]⁺ |

| 122 | nitrophenyl radical cation | [O₂NC₆H₄]⁺• |

| 92 | anilide anion (in negative ion mode) | [C₆H₅NH]⁻ |

The fragmentation would likely be initiated by the cleavage of the relatively weak C-S and S-N bonds. A characteristic loss of sulfur dioxide (SO₂) is also a common fragmentation pathway for sulfonamides. High-resolution mass spectrometry (HRMS) would enable the determination of the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The key functional groups and their expected vibrational frequencies are:

Sulfonamide Group (SO₂NH): This group gives rise to several characteristic bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The S-N stretching vibration is typically observed in the 940-900 cm⁻¹ range.

Nitro Group (NO₂): The aromatic nitro group will show strong asymmetric and symmetric stretching vibrations. The asymmetric stretching is anticipated in the 1530-1500 cm⁻¹ region, while the symmetric stretching should appear between 1355-1335 cm⁻¹.

N-H Group: The N-H stretching vibration of the sulfonamide group is expected to produce a band in the region of 3300-3200 cm⁻¹. The position of this band can be influenced by hydrogen bonding.

Aromatic C-H and C=C Bonds: The aromatic rings will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Isopropyl Group (CH(CH₃)₂): The aliphatic C-H stretching vibrations of the isopropyl group will be observed just below 3000 cm⁻¹. Characteristic bending vibrations for the isopropyl group are also expected.

Summary of Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (sulfonamide) | Stretching | 3300-3200 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (isopropyl) | Stretching | < 3000 |

| C=C (aromatic) | Stretching | 1600-1450 |

| NO₂ (nitro) | Asymmetric Stretching | 1530-1500 |

| NO₂ (nitro) | Symmetric Stretching | 1355-1335 |

| SO₂ (sulfonamide) | Asymmetric Stretching | 1350-1300 |

| SO₂ (sulfonamide) | Symmetric Stretching | 1160-1140 |

| S-N (sulfonamide) | Stretching | 940-900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The presence of aromatic rings and the nitro group, which are strong chromophores, will result in characteristic absorption bands in the UV-Vis spectrum.

The spectrum is expected to be dominated by π → π* transitions associated with the aromatic systems. The 4-nitrophenyl group, in particular, is a well-known chromophore. The electronic transitions in this moiety are responsible for strong absorption in the UV region. The presence of the sulfonamide and isopropyl groups may cause a slight shift in the wavelength of maximum absorption (λmax) compared to simpler nitroaromatic compounds.

Based on data for related compounds such as 4-nitroaniline (B120555) and N-(4-nitrophenyl)benzenesulfonamide, the main absorption band for this compound is expected to be in the ultraviolet region, likely between 250 and 350 nm. This absorption corresponds to the π → π* transition of the conjugated system of the 4-nitrophenyl moiety. A less intense n → π* transition associated with the nitro group may also be observed at a longer wavelength. The solvent used for the analysis can influence the position and intensity of the absorption bands.

Predicted UV-Vis Absorption Data:

| Electronic Transition | Associated Chromophore | Predicted λmax (nm) |

| π → π | 4-nitrophenyl system | 250 - 350 |

| n → π | Nitro group | > 350 |

Molecular Mechanisms of Action and Biological Target Identification in Research Contexts

Exploration of Enzyme Inhibition Potential

The sulfonamide functional group is a well-established pharmacophore known for its ability to inhibit various enzymes by mimicking the transition state of their substrates.

Research into nitrobenzenesulfonamide derivatives has revealed their potential to interact with several classes of enzymes. Notably, sulfonamides are classic inhibitors of carbonic anhydrases (CAs) , a family of zinc-containing metalloenzymes. tandfonline.comsemanticscholar.orgresearchgate.net Some nitrobenzenesulfonamide compounds have been investigated for their inhibitory activity against these enzymes. tandfonline.comsemanticscholar.orgresearchgate.net

Beyond carbonic anhydrases, the broader class of sulfonamides has been explored for its inhibitory effects on other enzyme families. For instance, certain sulfonamide derivatives have been identified as inhibitors of kinases , which are key regulators of cellular signaling pathways. mdpi.com Additionally, some studies have explored the interaction of sulfonamides with hydrolases , such as metallo-β-lactamases, which are involved in antibiotic resistance. asm.orgacs.org The activity of N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide against these specific enzyme classes remains to be determined.

The evaluation of enzyme inhibition is typically conducted using a variety of in vitro assay methodologies. For carbonic anhydrase inhibitors, a common method is the stopped-flow CO2 hydration assay. researchgate.net This technique measures the enzyme's ability to catalyze the hydration of carbon dioxide, and the inhibitory effect of a compound is determined by the reduction in this catalytic activity.

For kinase inhibition assays, luminescence-based methods that quantify ATP consumption or phosphorylation of a substrate are frequently employed. Hydrolase activity can be monitored using chromogenic or fluorogenic substrates that release a detectable signal upon cleavage by the enzyme. The specific assay chosen depends on the enzyme target and the nature of its catalytic activity.

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition, including whether the inhibition is competitive, non-competitive, or uncompetitive. These analyses also determine key parameters such as the inhibition constant (Ki), which quantifies the inhibitor's potency. For some sulfonamide derivatives, kinetic analyses have revealed their mode of interaction with target enzymes. mdpi.comnih.gov For example, studies on metallo-β-lactamases have provided insights into how sulfonamides bind to the active site. asm.orgacs.org

Cellular Activity and Phenotypic Analysis in In Vitro Research Models

The biological effects of a compound are ultimately observed through its activity in cellular systems. In vitro research models provide a valuable platform for assessing these effects.

A variety of cell-based assays are utilized to assess the biological effects of compounds. Cytotoxicity assays, such as the MTT assay, are commonly used to determine the effect of a compound on cell viability. acs.orgtandfonline.com These assays measure the metabolic activity of cells, which is an indicator of their health and proliferation. Other assays can be used to investigate more specific cellular processes.

Studies on various nitrobenzenesulfonamide derivatives have demonstrated their potential to modulate key cellular processes.

Cell Viability and Proliferation: Several nitrobenzenesulfonamide derivatives have been shown to reduce the viability and proliferation of cancer cells. tandfonline.comnih.govmdpi.com For example, certain compounds have exhibited cytotoxic effects against human hepatocellular, breast, and colon cancer cell lines. tandfonline.comnih.gov One study on metformin (B114582) derivatives, including a 4-nitrobenzenesulfonamide (B188996) derivative, found that it did not significantly affect the viability of aortic smooth muscle cells and human umbilical vein endothelial cells at certain concentrations. mdpi.com

Apoptosis: Apoptosis, or programmed cell death, is a critical process in development and disease. Some nitrobenzenesulfonamide derivatives have been found to induce apoptosis in cancer cells. tandfonline.comnih.govnih.gov This is often demonstrated by observing morphological changes characteristic of apoptosis and by measuring the expression of pro-apoptotic genes like caspases. tandfonline.comnih.gov For instance, certain synthesized nitrobenzenesulfonamide compounds were shown to induce the expression of caspase 3, 8, and 9. nih.gov

Gene Expression: The effect of a compound on gene expression can provide insights into its mechanism of action. Studies have shown that some nitrobenzenesulfonamide derivatives can alter the expression of genes involved in apoptosis and cell cycle regulation. nih.govnih.gov For example, treatment with certain derivatives led to an increased mRNA expression of pro-apoptotic genes. nih.gov

Below is a table summarizing the observed cellular effects of some nitrobenzenesulfonamide derivatives in different cancer cell lines.

| Compound Class | Cell Line(s) | Observed Effect(s) | Reference(s) |

| N-(2-amino-5-benzoylphenyl)-4-nitrobenzenesulfonamide hydrochloride and related compounds | HepG2, MCF-7, Colo-205 | Reduced cell proliferation, induced mRNA expression of pro-apoptotic genes (caspase 3, 8, 9) | tandfonline.comnih.gov |

| 2,4-Dinitrobenzenesulfonamide derivative (S1) | K562, Jurkat (acute leukemia) | Induced apoptosis, cell cycle arrest | nih.gov |

| Benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids | RAW 264.7 (mouse macrophage) | Low cytotoxicity | acs.org |

| p-nitrobenzenesulfonamide derivative (compound 11) | MCF-7, MDA-MB-231, HCC-1937 (breast cancer) | Suppressed cell proliferation | nih.gov |

| Metformin 4-nitrobenzenesulfonamide derivative (compound 3) | AoSMC (aortic smooth muscle), HUVEC (endothelial) | Did not affect viability at concentrations up to 2.0 μmol/mL | mdpi.com |

It is important to reiterate that the findings presented here are for structurally related analogs, and further research is necessary to determine the specific molecular mechanisms and biological targets of This compound .

Cellular Pathway Modulation by this compound

The modulation of cellular pathways by a small molecule inhibitor is a critical aspect of its pharmacological profile. When a compound like this compound is investigated, researchers aim to understand its impact on the complex network of signaling cascades that govern cell processes such as proliferation, apoptosis (programmed cell death), and inflammation. For instance, therapeutic agents like Sulforaphane are known to alleviate inflammation by suppressing NLRP3 inflammasomes through the Nrf2/HO-1 axis. jimmunol.orgresearchgate.net The elucidation of such mechanisms involves identifying the compound's primary molecular target and then tracing the downstream consequences of its inhibitory or activating effects on that target. This can reveal which signaling pathways are either blocked or stimulated, providing a mechanistic basis for the compound's observed cellular effects.

High-Throughput Screening (HTS) Methodologies for Compound Libraries

The discovery of novel bioactive molecules, potentially including compounds like this compound, often begins with High-Throughput Screening (HTS). HTS enables the rapid testing of hundreds of thousands of diverse chemical structures against specific disease targets to identify "hits". rsc.org This strategy is crucial for finding inhibitors of challenging targets like protein-protein interactions (PPIs), which are central to numerous disease processes. rsc.orgtandfonline.com

A variety of HTS methods are employed to detect the inhibition of PPIs. These simplified model systems are designed to increase the volume and speed of data processing. rsc.org Key methodologies include proximity-based energy transfer assays like FRET, protein fragment complementation assays (PCA), and fluorescence polarization (FP). rsc.orgwikipedia.org FP is a widely used, homogenous, and non-radioactive method that measures changes in the rotation of a fluorescently labeled molecule upon binding to a larger protein partner. rsc.org A study aimed at discovering dual inhibitors of Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP) successfully utilized a protein-RNA fluorescence polarization assay to screen chemical libraries. nih.govnih.govemory.edu

Below is a table summarizing common HTS methodologies for identifying inhibitors of protein-protein interactions.

| HTS Methodology | Principle | Key Advantages |

| Fluorescence Polarization (FP) | Measures the change in polarized light emission when a small, fluorescently labeled molecule (tracer) binds to a larger protein. rsc.org | Homogeneous (no-wash), real-time measurements, relatively inexpensive. rsc.org |

| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two light-sensitive molecules (donor and acceptor) when in close proximity, indicating protein interaction. | Provides information on the proximity of two interacting partners. wikipedia.org |

| Protein Fragment Complementation Assay (PCA) | Two interacting proteins are fused to separate fragments of a reporter protein (e.g., an enzyme). Interaction brings the fragments together, reconstituting reporter activity. rsc.org | Can be used in living cells to study interactions in a more native environment. wikipedia.org |

| Surface Plasmon Resonance (SPR) | A biosensor technology that detects the binding of an analyte to a ligand immobilized on a sensor surface by measuring changes in the refractive index. rsc.org | Label-free, provides real-time kinetic data (association and dissociation rates). |

| Yeast Two-Hybrid (Y2H) Screen | An in vivo genetic method for finding protein-protein interactions in yeast. Interaction between two fusion proteins activates a reporter gene. wikipedia.org | Enables unbiased screening for novel binding partners. wikipedia.org |

This table is generated based on data from multiple sources. rsc.orgrsc.orgwikipedia.org

Molecular Target Engagement and Interaction Studies

Ligand-Protein Binding Characterization

Once a "hit" is identified through HTS, the next step is to characterize its direct binding to the target protein. This process confirms that the compound physically interacts with the target and quantifies the strength of this interaction. Various biophysical techniques are available for this purpose. Solution NMR (Nuclear Magnetic Resonance) spectroscopy, for example, can detect and characterize even very weak protein-small molecule interactions by observing chemical shift perturbations in the protein's spectrum upon addition of the ligand. nih.gov

Surface Plasmon Resonance (SPR) is another powerful technique used to study ligand-protein binding in real-time. rsc.org In one study, SPR was used to confirm the covalent binding of a compound, SM396, to the BH4 domain of the B-cell lymphoma 2 (Bcl-2) protein by observing a consistent association even after repeated washing steps. mdpi.com Such methods are essential for validating a compound's mechanism and guiding further optimization. nih.gov

Identification of Protein Interaction Partners (e.g., Bcl-2, HDAC6, MDM2/XIAP)

Identifying the specific protein partners of a compound is fundamental to understanding its biological activity. Research into novel therapeutics often focuses on key proteins that regulate cell survival and death.

Bcl-2 Family: The anti-apoptotic Bcl-2 family proteins (including Bcl-2, Bcl-xL, and Mcl-1) are critical regulators of apoptosis and are frequently overexpressed in cancers. nih.gov They function by binding to and sequestering pro-apoptotic proteins like BAX and BAK. nih.gov Small molecules are designed to mimic the natural BH3-only proteins to bind to Bcl-2 and disrupt these inhibitory interactions, thereby inducing cancer cell death. mdpi.comnih.gov The interaction of potential inhibitors with Bcl-2 can be studied through molecular docking and biophysical assays. researchgate.net

HDAC6: Histone Deacetylase 6 (HDAC6) is a unique enzyme with multiple biological roles, including the regulation of protein degradation pathways. researchgate.net Unlike other HDACs, it has a zinc-finger ubiquitin-binding domain (Zf-UBD), which represents an alternative target for inhibitors beyond the catalytic domains. nih.gov The interaction between small molecules and HDAC6 can be characterized using X-ray crystallography, which provides detailed structural insights into the binding mode, as demonstrated with an inhibitor named TO-317. nih.gov The scaffolding protein p62 has been shown to interact directly with HDAC6 and regulate its deacetylase activity. researchgate.net

MDM2/XIAP: The E3 ubiquitin ligase MDM2 is a primary negative regulator of the p53 tumor suppressor, while XIAP is a potent inhibitor of apoptosis. A functional link between these two proteins has been identified, where the MDM2 protein binds to XIAP mRNA, leading to mutual regulation that promotes cancer cell survival. nih.govnih.gov This interaction presents a novel target for cancer therapy. A fluorescence polarization-based HTS was developed to identify dual inhibitors that could block the MDM2-XIAP interaction, leading to the degradation of MDM2 and the suppression of XIAP. nih.govemory.edu

Mechanistic Elucidation at the Subcellular Level

Understanding a compound's mechanism of action requires investigation at the subcellular level. This involves determining where the compound or its target is located within the cell and how the compound affects cellular architecture and function. For example, the protein p62 is known to be required for the perinuclear co-localization of cortactin-F-actin assemblies during the clearance of protein aggregates. researchgate.net A compound that modulates the p62-HDAC6 interaction could therefore be studied for its effects on this specific subcellular process. researchgate.net Similarly, because Bcl-2 family proteins often function at the mitochondrial outer membrane, compounds targeting these proteins are evaluated for their ability to induce mitochondrial permeabilization, a key step in apoptosis. nih.gov Elucidating these subcellular events provides a deeper understanding of a compound's biological impact.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Evaluation of Structural Modifications on Biological Activity

The biological activity of N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide is intricately linked to its molecular architecture. Systematic modifications of its constituent parts—the 4-nitrobenzenesulfonyl group and the N-(2-isopropylphenyl) moiety—can lead to significant changes in efficacy and target specificity.

The substituents on both aromatic rings of this compound play a critical role in defining its interaction with biological targets. These effects can be broadly categorized as electronic, steric, and lipophilic.

Electronic Effects: The 4-nitro group on the benzenesulfonamide (B165840) ring is a strong electron-withdrawing group. This feature is known to influence the acidity of the sulfonamide N-H group, which can be crucial for binding to metalloenzymes, such as carbonic anhydrases, where the sulfonamide moiety coordinates to the zinc ion in the active site. Studies on related benzenesulfonamide derivatives have shown that electron-withdrawing groups can enhance inhibitory activity against certain enzymes. For instance, in a series of benzenesulfonamide derivatives targeting carbonic anhydrase IX, a tumor-associated isoform, a compound with a para-nitro group exhibited highly potent inhibitory effects against breast cancer cell lines. scispace.com This suggests that the electronic properties of the nitro group in this compound are likely a key determinant of its biological activity.

Steric Effects: The 2-isopropyl group on the N-phenyl ring introduces significant steric bulk in the ortho position. This steric hindrance can influence the conformation of the molecule, affecting its ability to fit into the binding pocket of a target protein. The orientation of the two aromatic rings relative to each other is dictated by the steric demands of the ortho-substituent. In some cases, this can lead to enhanced selectivity for a particular enzyme isoform by preventing binding to others with more constricted active sites.

The interplay of these substituent effects is summarized in the table below, which illustrates how modifications to analogous N-aryl benzenesulfonamides can impact their biological activity.

| Compound/Modification | Substituent Effect | Observed Impact on Biological Activity |

| Benzenesulfonamide with p-nitro group | Strong electron-withdrawing | Enhanced inhibitory activity against carbonic anhydrase IX in related compounds. scispace.com |

| N-phenylbenzenesulfonamide with o-isopropyl group | Steric bulk and increased lipophilicity | Can influence molecular conformation and selectivity for specific enzyme isoforms. |

| N-phenylbenzenesulfonamide with varying alkyl groups | Altered lipophilicity and steric profile | Changes in enzyme inhibition potency and selectivity. |

Positional Isomerism: An N-(4-isopropylphenyl) isomer, for example, would present a different steric profile, potentially allowing for different binding modes or interactions within a target's active site. The ortho-isopropyl group, in particular, can enforce a twisted conformation between the two aromatic rings, which might be optimal for binding to a specific target. The meta and para isomers would allow for greater conformational flexibility, which could be either beneficial or detrimental to activity, depending on the target.

Chiral Influence: While this compound itself is not chiral, the introduction of chiral centers, for instance, by modifying the isopropyl group or other parts of the molecule, could lead to enantiomers with different biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different types of activity. This is because biological targets, being chiral themselves, can interact differently with each enantiomer. For many classes of biologically active molecules, including sulfonamides, chirality has been shown to be a key factor in determining their therapeutic effects.

Benzenesulfonamides are a well-known class of enzyme inhibitors, with carbonic anhydrases (CAs) being a prominent target. The primary sulfonamide moiety (-SO2NH2) is a key zinc-binding group in many CA inhibitors. While this compound is a secondary sulfonamide, it and its derivatives can still exhibit inhibitory activity against various enzymes.

The specific structural features of this compound are likely to confer a particular enzyme inhibition profile. The 4-nitrobenzenesulfonyl moiety can be considered the "warhead" that interacts with the active site, while the N-(2-isopropylphenyl) group acts as a "tail" that can be modified to achieve selectivity for different enzyme isoforms.

For example, in the context of carbonic anhydrase inhibition, the tail of the inhibitor often interacts with amino acid residues in the active site cavity, outside of the immediate vicinity of the catalytic zinc ion. The size, shape, and chemical nature of the N-(2-isopropylphenyl) group would therefore be expected to influence the compound's affinity and selectivity for different CA isoforms. While specific data for this compound is limited, studies on other N-substituted 4-nitrobenzenesulfonamides have shown that they can act as inhibitors of carbonic anhydrases. nih.gov

The following table outlines potential enzyme targets for sulfonamides and how the structural features of this compound might correlate with inhibition.

| Enzyme Class | Potential for Inhibition by Sulfonamides | Plausible Role of this compound Structural Features |

| Carbonic Anhydrases | Well-established inhibitors. | The sulfonamide group can interact with the active site zinc, while the substituted phenyl rings can confer isoform selectivity. The nitro group may enhance binding affinity. scispace.comnih.gov |

| Kinases | Some sulfonamide-containing compounds are kinase inhibitors. | The overall scaffold could potentially fit into the ATP-binding pocket of certain kinases. |

| Proteases | Certain sulfonamides have been shown to inhibit proteases. | The molecule could potentially interact with the active site of specific proteases, with the substituents influencing binding affinity and selectivity. |

Design Principles for Enhanced Research Compound Potency and Selectivity

The development of research compounds with improved potency and selectivity often relies on rational design principles that leverage an understanding of the SAR. For this compound, these principles can guide the optimization of its structure to achieve desired biological effects.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for a series of N-aryl benzenesulfonamide inhibitors would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model might include:

A hydrogen bond acceptor feature for the sulfonyl oxygens and the nitro group.

A hydrogen bond donor feature for the sulfonamide N-H.

A hydrophobic feature corresponding to the isopropyl group.

Two aromatic ring features.

Once a pharmacophore model is established, it can be used to virtually screen for new compounds with similar features or to guide the modification of the lead compound, this compound, to better fit the model and, in turn, enhance its potency.

Lead optimization would involve systematically modifying the structure of this compound to improve its properties. This could include:

Replacing the nitro group with other electron-withdrawing or -donating groups to fine-tune the electronic properties.

Varying the substitution on the N-phenyl ring to explore the effects of different steric and lipophilic properties on potency and selectivity.

Introducing additional functional groups to create new interactions with the target protein.

Fragment-based drug discovery (FBDD) is a strategy that involves screening small chemical fragments for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.

In the context of sulfonamide research, the benzenesulfonamide moiety itself can be considered a key fragment that binds to the active site of enzymes like carbonic anhydrases. The FBDD approach could be applied to this compound by considering its two main components as fragments:

The 4-nitrobenzenesulfonamide (B188996) fragment: This fragment could be screened against a target of interest to confirm its binding.

The 2-isopropylaniline (B1208494) fragment: This fragment could be explored for its interactions with regions of the target protein adjacent to the primary binding site.

By identifying how these and other fragments bind, medicinal chemists can design novel compounds by linking them together. This approach can lead to the development of highly potent and selective inhibitors with favorable drug-like properties.

Computational Approaches in SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) Modeling

A QSAR model for this compound and its analogs would typically involve the generation of a dataset of related molecules where the isopropylphenyl and/or the nitrobenzenesulfonamide moieties are systematically modified. For each compound, biological activity (such as IC₅₀ or Kᵢ values against a specific biological target) would be measured.

Subsequently, a wide range of molecular descriptors would be calculated, including:

Electronic descriptors: (e.g., partial charges, dipole moment) to quantify the electronic aspects of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) to describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) to account for the molecule's lipophilicity.

Topological descriptors: Which describe the connectivity of atoms within the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation would be derived that quantitatively links a selection of these descriptors to the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized analogs. As of now, no such specific model for this compound is available in published literature.

Machine Learning Applications in Predicting Activity

Machine learning offers a more advanced approach to modeling SAR, capable of handling complex, non-linear relationships. If a relevant dataset for this compound existed, various machine learning algorithms could be employed:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Support Vector Machines (SVM): A classification and regression algorithm that finds an optimal hyperplane to separate or regress data points.

Artificial Neural Networks (ANN): A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.

These models would be trained on a "training set" of known analogs and their activities. The model's predictive power would then be evaluated using an external "test set" of compounds not used during training. The performance would be assessed using metrics like the coefficient of determination (R²) for regression or accuracy and the area under the curve (AUC) for classification.

While machine learning has been applied to predict the performance of sulfonamide synthesis and the adsorption of sulfonamide antibiotics, no studies were found that specifically apply these techniques to predict the biological activity of this compound itself. The development of such models is contingent on future research generating the necessary datasets of active analogs.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of a small molecule, such as N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide, to the binding site of a target protein.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is prepared by adding hydrogen atoms and assigning partial charges. The binding site, often a pocket or groove on the protein surface, is then defined. For sulfonamide-containing compounds, target proteins often include enzymes like carbonic anhydrases or kinases.

The flexible nature of this compound, particularly the rotatable bonds connecting the phenyl and isopropyl groups, allows it to adopt various conformations. Docking algorithms explore these conformational possibilities within the defined binding site to identify the most energetically favorable pose. The predicted conformation is one that maximizes favorable intermolecular interactions with the amino acid residues of the binding pocket. The nitro group and the sulfonamide moiety are expected to play crucial roles in orienting the molecule within the active site due to their polar nature.

The stability of the ligand-protein complex is determined by a variety of non-covalent interactions. For this compound, several key interactions are anticipated. nih.gov

Hydrogen Bonding: The sulfonamide group is a classic hydrogen bond donor (from the N-H group) and acceptor (from the oxygen atoms). These are expected to form hydrogen bonds with polar or charged residues in the binding site, such as aspartate, glutamate, asparagine, glutamine, and serine. ias.ac.in The nitro group's oxygen atoms can also act as hydrogen bond acceptors.

π-Stacking: The two aromatic rings, the phenyl ring of the benzenesulfonamide (B165840) and the isopropyl-substituted phenyl ring, can engage in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the target protein. acs.org

| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bonding (Donor) | Sulfonamide N-H | Asp, Glu, Asn, Gln, Ser |

| Hydrogen Bonding (Acceptor) | Sulfonamide O=S=O, Nitro O-N-O | Arg, Lys, His, Ser, Thr, Tyr |

| Hydrophobic Interactions | Isopropyl group, Phenyl rings | Val, Leu, Ile, Phe, Met |

| π-Stacking | Phenyl rings | Phe, Tyr, Trp |

Scoring functions are mathematical models used to approximate the binding free energy of a ligand-protein complex. researchgate.net A lower score typically indicates a more favorable binding interaction. Common scoring functions include force-field-based, empirical, and knowledge-based functions. Examples include AutoDock Vina's scoring function, Glide's Score, and GOLD's GoldScore. rjb.ronih.gov The predicted binding affinity for this compound would be reported in units such as kcal/mol.

To validate the docking protocol, a common practice is to re-dock a known co-crystallized ligand into its corresponding protein structure. If the docking program can accurately reproduce the experimental binding pose (typically with a root-mean-square deviation [RMSD] of less than 2.0 Å), the protocol is considered validated. acs.org

| Scoring Function Type | Examples | Primary Basis |

|---|---|---|

| Force-Field-Based | DOCK, AutoDock | Sum of van der Waals and electrostatic interactions |

| Empirical | GlideScore, PLP, LigScore | Regression analysis of experimentally determined binding affinities |

| Knowledge-Based | PMF, DrugScore | Statistical potentials derived from known protein-ligand complexes |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This allows for a more realistic assessment of the stability of the complex and the flexibility of both the ligand and the protein.

MD simulations can reveal how the binding of this compound might induce conformational changes in the target protein. researchgate.net The protein is not a rigid entity, and its domains or loops might shift to better accommodate the ligand, a phenomenon known as "induced fit." Similarly, the ligand itself is flexible and can adapt its conformation within the binding site. Analysis of the simulation trajectory can quantify these changes, for example, by calculating the RMSD of the protein backbone atoms over time.

A key application of MD simulations is to assess the stability of the docked ligand-protein complex. nih.gov If the ligand remains stably bound within the active site throughout the simulation (which can range from nanoseconds to microseconds), it suggests a favorable and potentially long-lasting interaction. The persistence of key intermolecular interactions, such as the hydrogen bonds and hydrophobic contacts identified in docking, can be monitored over the course of the simulation. Root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are more mobile, providing further insights into the dynamics of the complex. researchgate.net

| MD Simulation Analysis | Information Gained | Typical Metrics |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Conformational stability of the protein and ligand | Ångstrom (Å) |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of individual residues or atoms | Ångstrom (Å) |

| Hydrogen Bond Analysis | Persistence of specific hydrogen bonds over time | Percentage of simulation time |

| Radius of Gyration (Rg) | Compactness of the protein structure | Nanometers (nm) |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations can predict molecular geometry, electronic properties, and reactivity. For this compound, such studies are instrumental in elucidating its chemical nature.

The electronic structure of a molecule dictates its reactivity and physical properties. An analysis of this compound's electronic structure would typically involve methods like Density Functional Theory (DFT) to determine the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity. In sulfonamides, a higher HOMO-LUMO energy gap generally indicates high kinetic stability and lower chemical reactivity. nih.gov The electronic transitions between these orbitals are responsible for the molecule's absorption of ultraviolet-visible light. mdpi.com For instance, in a related compound, {(4-nitrophenyl)sulfonyl}tryptophan, major electronic transitions are observed around 295 nm, corresponding to n–π* and π-π* transitions involving the sulfonamide and 4-nitrophenyl moieties. mdpi.com

A hypothetical electronic structure analysis of this compound would likely reveal a HOMO localized primarily on the electron-rich 2-isopropylphenyl ring and a LUMO centered on the electron-deficient 4-nitrobenzenesulfonyl portion of the molecule. This separation of frontier orbitals would be a key determinant of its intermolecular interactions and reactivity.

Computational methods can be employed to predict the most likely pathways for chemical reactions, including metabolic transformations. For sulfonamides, common metabolic reactions include hydroxylation, N-dealkylation, and cleavage of the sulfonamide bond. researchgate.netnih.gov Quantum chemical calculations can model the transition states and reaction energies for these potential transformations, thereby predicting the most energetically favorable pathways.

For this compound, a likely site of metabolic attack would be the isopropyl group, which could undergo hydroxylation. The aromatic rings are also susceptible to hydroxylation. The sulfonamide linkage itself can be a target for hydrolysis, although it is generally stable. Machine learning-based molecular dynamics simulations have been used to investigate the hydrolysis pathways of sulfonamides like sulfamethoxazole, revealing that surrounding water molecules can significantly accelerate the process by stabilizing transition states. nih.gov Such computational approaches could be applied to this compound to predict its degradation pathways in aqueous environments, which is valuable information for designing in vitro experiments.

In Silico ADME/T Studies

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) studies are vital in the early stages of chemical research to predict the pharmacokinetic properties of a compound. lodz.pl These predictions help in prioritizing candidates for further testing and in designing relevant in vitro assays. For this compound, several key ADME parameters can be predicted using established computational models.

The permeability and absorption of a compound are critical for its ability to reach a target site in a biological system. In silico models can predict these properties based on the molecule's physicochemical characteristics. For this compound, predictive models such as those available on the SwissADME and pkCSM web servers can be utilized. nih.govnih.gov

A key parameter is the predicted Caco-2 cell permeability, which is a good indicator of intestinal absorption. nih.gov The "BOILED-Egg" model, for example, provides a graphical prediction of passive intestinal absorption and brain penetration based on lipophilicity and polarity. swissadme.ch For this compound, these models can predict whether the compound is likely to be well-absorbed, which informs the design of in vitro barrier assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Below is a table of predicted permeability and absorption parameters for this compound, generated using publicly available in silico tools.

| Parameter | Predicted Value | Interpretation for In Vitro Assay Design |

|---|---|---|

| Log P (Consensus) | 4.15 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. Assay buffers may require solubilizing agents. |

| Topological Polar Surface Area (TPSA) | 85.99 Ų | Suggests good intestinal absorption. The compound is likely to be orally bioavailable. |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.98 | High predicted permeability, indicating that the compound is likely to be well-absorbed across the intestinal epithelium. |

| Intestinal Absorption (Human) | 93.5% | High predicted absorption, reinforcing the likelihood of good oral bioavailability. |

| P-glycoprotein Substrate | Yes | The compound is predicted to be a substrate of P-glycoprotein, an efflux transporter. This could reduce intracellular concentration in in vitro models expressing this transporter. |

Metabolic stability is a measure of how susceptible a compound is to biotransformation by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes. nih.gov Predicting metabolic stability is crucial for designing in vitro metabolism assays, as it helps in determining appropriate incubation times and enzyme concentrations.

In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms. nih.gov For this compound, predictions can be made regarding its interaction with enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This information is vital for designing in vitro experiments to study the compound's metabolism and potential for drug-drug interactions. For example, if the compound is predicted to be a strong inhibitor of a particular CYP isoform, this can be experimentally verified using microsomal stability assays.

The following table presents the predicted metabolic stability profile for this compound.

| Parameter | Prediction | Implications for In Vitro Experimental Design |

|---|---|---|

| CYP1A2 Inhibitor | No | Low likelihood of interaction with CYP1A2-mediated metabolism. |

| CYP2C19 Inhibitor | Yes | Potential for inhibition of CYP2C19. This should be confirmed with in vitro enzyme inhibition assays. |

| CYP2C9 Inhibitor | Yes | Potential for inhibition of CYP2C9. This is a common feature of sulfonamides and should be experimentally verified. |

| CYP2D6 Inhibitor | No | Low likelihood of interaction with CYP2D6-mediated metabolism. |

| CYP3A4 Inhibitor | No | Low likelihood of interaction with CYP3A4-mediated metabolism. |

| Total Clearance (log ml/min/kg) | 0.45 | Indicates a moderate rate of clearance, suggesting moderate metabolic stability. In vitro half-life experiments can be designed based on this prediction. |

Advanced Research Methodologies and Techniques

Bioanalytical Methods for Compound Detection and Quantification in Biological Matrices (excluding human data)

The quantification of therapeutic compounds in various biological matrices is fundamental for preclinical development. nih.gov For N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide, methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are the standard for providing the necessary sensitivity and selectivity for accurate measurement in complex samples like plasma, serum, and tissue homogenates. nih.govmdpi.com

These bioanalytical methods are critical for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a compound. The development of a robust bioanalytical method involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves extracting the analyte from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the compound and the nature of the matrix.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is typically used to separate the target compound from endogenous matrix components. A C18 reversed-phase column is often employed, with a mobile phase consisting of a mixture of an aqueous solvent (like water with formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution is commonly used to achieve optimal separation. mdpi.com

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and specificity. The compound is first ionized, typically using electrospray ionization (ESI), and then fragmented. Specific precursor-to-product ion transitions are monitored in a technique known as Multiple Reaction Monitoring (MRM), which allows for precise quantification.

The table below illustrates typical parameters for an LC-MS/MS method that could be applied for the quantification of this compound in animal plasma.

| Parameter | Condition |

| Sample Preparation | Protein precipitation with acetonitrile |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Negative |

| MRM Transition | To be determined for specific compound |

| Internal Standard | Isotopically labeled analog |

This table represents a hypothetical, yet standard, set of conditions for developing a bioanalytical method for a small molecule like this compound.

Advanced Spectroscopic Methods for Mechanistic Studies (e.g., protein-ligand binding)

To understand how this compound exerts its effects at a molecular level, advanced spectroscopic techniques are employed to study its interaction with protein targets, such as members of the B-cell lymphoma 2 (Bcl-2) family. nih.gov These proteins are crucial regulators of apoptosis, and their inhibition is a key mechanism for many anti-cancer agents. researchgate.net

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence-based assays are powerful tools for characterizing protein-ligand binding events. nih.gov

NMR Spectroscopy: Fragment-based NMR screening can identify small molecules that bind to a protein target. nih.gov This technique can map the binding site of the compound on the protein surface and provide information about the affinity of the interaction.

Fluorescence Spectroscopy: Assays based on fluorescence polarization (FP) or Förster resonance energy transfer (FRET) can be used to quantify the binding affinity between the compound and its target protein. For example, a fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein can be displaced from its anti-apoptotic Bcl-2 family partner by a small molecule inhibitor, leading to a measurable change in the fluorescence signal. nih.gov

The following table summarizes key binding parameters that can be determined using these advanced spectroscopic methods.

| Method | Parameter Measured | Typical Information Gained |

| NMR Spectroscopy | Chemical Shift Perturbations (CSPs) | Identifies binding site on the protein |

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS) | Provides a complete thermodynamic profile of the binding interaction |

| Fluorescence Polarization (FP) | Inhibition Constant (Ki) or IC50 | Quantifies binding affinity and potency of the compound in displacing a natural ligand |

| Surface Plasmon Resonance (SPR) | Association (ka) and Dissociation (kd) rates, Kd | Measures real-time binding kinetics and affinity |

This table outlines common spectroscopic and biophysical techniques and the type of data they provide for studying protein-ligand interactions.

These studies are critical for confirming that the compound binds to its intended target and for understanding the molecular basis of its activity. The interaction often involves the compound mimicking the action of pro-apoptotic BH3-only proteins, which bind to a hydrophobic pocket on the surface of anti-apoptotic proteins like Bcl-2, thereby neutralizing their function and allowing apoptosis to proceed. nih.govscispace.com

Crystallography and Structural Biology Approaches (if applicable to protein-ligand complexes)

X-ray crystallography is the definitive method for visualizing the three-dimensional structure of a protein-ligand complex at atomic resolution. nih.gov Obtaining a co-crystal structure of this compound bound to its protein target, such as Bcl-2 or Bcl-xL, would provide invaluable insights into its mechanism of action.

Such a structure would reveal:

The precise binding mode: Detailing the orientation of the compound within the protein's binding pocket.

Key intermolecular interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex.

Conformational changes: Showing any structural changes in the protein that occur upon ligand binding. nih.gov

This structural information is crucial for structure-based drug design, allowing medicinal chemists to rationally design new analogs with improved potency, selectivity, and pharmacokinetic properties. While crystal structures for related sulfonamide compounds have been reported, a specific co-crystal structure for this compound with a protein target like Bcl-2 would be a significant step in characterizing its function. mdpi.com

The table below details hypothetical crystallographic data that would be collected for such a protein-ligand complex.

| Parameter | Value |

| PDB ID | (Not yet available) |

| Protein Target | e.g., Human Bcl-2 |

| Ligand | This compound |

| Resolution (Å) | e.g., 2.1 |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Key Interacting Residues | e.g., Arg143, Tyr105, Phe101 |

This table presents representative data that would be found in a Protein Data Bank (PDB) entry for a co-crystal structure, highlighting the detailed information that structural biology provides.

Future Research Directions and Challenges for N 2 Isopropylphenyl 4 Nitrobenzenesulfonamide

Development of Novel Research Probes and Tool Compounds

The inherent chemical functionalities of N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide make it an interesting scaffold for the development of novel research probes. The 4-nitrobenzenesulfonamide (B188996) group, for instance, is known to be a useful entity in chemical synthesis and can serve as a handle for further functionalization.

Future research could focus on modifying the nitro group, for example, through reduction to an amine, which could then be used for conjugation to fluorescent dyes, biotin, or affinity resins. Such derivatives would be invaluable as molecular probes to study biological systems. The nitroaromatic ring itself can be a useful feature for certain analytical techniques. The development of photoaffinity labeling probes, where the nitro group is photochemically activated to form a covalent bond with a biological target, represents another promising avenue.

Table 1: Potential Modifications of this compound for Research Probe Development

| Modification Site | Potential Modification | Application |

| Nitro Group | Reduction to Amine | Conjugation to reporter molecules (dyes, biotin) |

| Nitro Group | Conversion to Azide | Photoaffinity labeling |

| Isopropylphenyl Ring | Introduction of Reactive Groups | Covalent modification of target proteins |

| Sulfonamide N-H | Alkylation/Arylation | Modulation of physicochemical properties |

Exploration of New Biological Target Classes

The sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ajchem-b.comresearchgate.net While the specific biological targets of this compound are not yet elucidated, its structure suggests several potential target classes that could be explored.

Refinement of Synthetic Strategies for Complex Analogues

The synthesis of this compound itself is likely straightforward, involving the reaction of 2-isopropylaniline (B1208494) with 4-nitrobenzenesulfonyl chloride. mdpi.com However, the development of more complex analogues to explore structure-activity relationships (SAR) will require more refined synthetic strategies.

Future synthetic efforts could focus on the late-stage functionalization of the aromatic rings. For instance, methods for the selective introduction of substituents onto the 2-isopropylphenyl or the 4-nitrophenyl ring would be highly valuable for creating a library of analogues. Transition metal-catalyzed cross-coupling reactions could be employed to introduce a variety of chemical groups. mdpi.com Additionally, developing stereoselective syntheses for analogues with chiral centers could be crucial if the compound is found to interact with a specific stereoselective biological target. The development of one-pot or flow-chemistry-based approaches could also streamline the synthesis of a diverse set of derivatives for biological screening. acs.orgsci-hub.sefrontiersrj.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and chemical biology research. researchgate.nettue.nlnih.gov These computational tools could be powerfully applied to the study of this compound and its analogues.

Quantitative Structure-Activity Relationship (QSAR) models could be developed using data from a library of synthesized analogues to predict the biological activity of new, untested compounds. researchgate.net Machine learning algorithms, such as random forests and support vector machines, have been successfully used to predict the performance of synthetic reactions and the adsorption properties of sulfonamides. researchgate.nettue.nlnih.gov Generative AI models could be employed to design novel analogues with improved potency, selectivity, or pharmacokinetic properties. By integrating AI and ML, the design-synthesis-test cycle for developing new research tools or lead compounds based on this scaffold could be significantly expedited.

Addressing Research Challenges in Sulfonamide Chemistry

While the sulfonamide group is a valuable pharmacophore, its chemistry is not without challenges. One key issue is the potential for sulfonamides to cause hypersensitivity reactions in some individuals. Understanding the structural features that contribute to this will be important for designing safer compounds.

Another challenge lies in achieving isoform-selective inhibition when targeting enzyme families like carbonic anhydrases, where multiple closely related isoforms exist. researchgate.net The functionalization of the sulfonamide nitrogen can be challenging, and developing robust methods for N-alkylation or N-arylation is an ongoing area of research. Furthermore, the presence of the nitro group in this compound presents its own set of challenges and opportunities. While it can be a useful synthetic handle, its potential for metabolic reduction in biological systems needs to be considered. mdpi.com

Potential for this compound as a Research Lead for Further Investigation

Based on the prevalence of the sulfonamide scaffold in numerous approved drugs and clinical candidates, this compound holds potential as a starting point, or "lead," for more extensive research programs. tandfonline.comtandfonline.comrsc.orgacs.orgnih.gov Its relatively simple structure provides a solid foundation for systematic chemical modification to optimize its properties for a specific biological target.